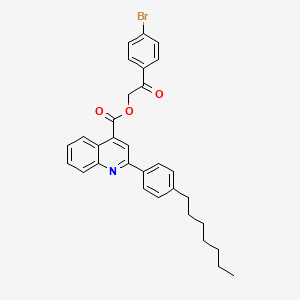

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C31H30BrNO3 and its molecular weight is 544.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate is a complex organic compound characterized by its quinoline core structure. This compound, with a molecular formula of C32H32BrNO3 and a molecular weight of approximately 558.51 g/mol, exhibits a range of potential biological activities due to its unique structural features, including the presence of bromophenyl and heptylphenyl substituents. The following sections will delve into its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the Quinoline Core : This is achieved through cyclization reactions.

- Introduction of Substituents : The bromophenyl and heptylphenyl groups are introduced via Friedel-Crafts acylation.

- Formation of the Ester : The final step involves esterification to yield the carboxylate ester.

The use of reagents such as aluminum chloride as a catalyst and solvents like dichloromethane is common in these reactions.

Antimicrobial Activity

The quinoline scaffold is also associated with antimicrobial properties:

- Targeting Bacterial Enzymes : Quinoline derivatives have been identified as potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism leads to effective bacterial cell death .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the potential biological activities of this compound:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | Contains chlorine | Studied for proteomics research; potential anticancer properties |

| 5-Methoxyquinolin-8-carboxylic acid | Exhibits different biological activities | Used in various chemical syntheses |

| 2-(4-Heptylphenyl)-8-methylquinoline-4-carboxylic acid | Lacks bromine | Potentially similar biological activities |

These compounds suggest that modifications in the substituent groups can significantly influence biological activity, indicating that the heptyl and bromophenyl groups may enhance or alter the pharmacological properties of the base quinoline structure .

Properties

CAS No. |

355433-30-6 |

|---|---|

Molecular Formula |

C31H30BrNO3 |

Molecular Weight |

544.5 g/mol |

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-heptylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C31H30BrNO3/c1-2-3-4-5-6-9-22-12-14-23(15-13-22)29-20-27(26-10-7-8-11-28(26)33-29)31(35)36-21-30(34)24-16-18-25(32)19-17-24/h7-8,10-20H,2-6,9,21H2,1H3 |

InChI Key |

ICGOUXBKQNUFGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.